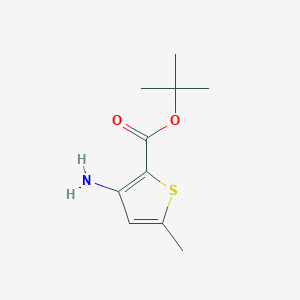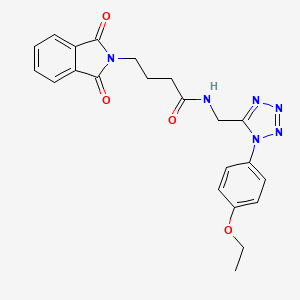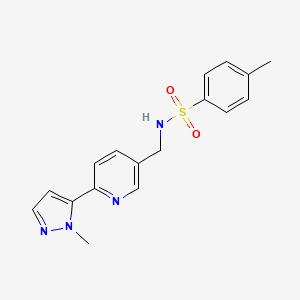
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of benzenesulfonamide, including compounds with pyrazole, pyridine, and pyrazolopyrimidine moieties, exhibit promising anticancer activity. For example, compounds have been synthesized and evaluated for their efficacy against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing potent cytotoxic effects. These studies highlight the structure-activity relationship, demonstrating that certain structural modifications can enhance anticancer properties. The potential of these compounds as anticancer agents is supported by their ability to induce cell cycle arrest and apoptosis, and in some cases, they have shown higher activity than standard drugs like Doxorubicin (Ghorab et al., 2014), (Hassan et al., 2017).
Antimicrobial and Antifungal Potential
Several studies have synthesized and evaluated the antimicrobial and antifungal potential of benzenesulfonamide derivatives. These compounds have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, showing significant inhibitory activity. This suggests their potential as novel antimicrobial and antifungal agents, with some derivatives demonstrating potency comparable to existing treatments (Chandak et al., 2013), (Abbas et al., 2017).
Anti-inflammatory and Analgesic Properties
Research into the derivatives of benzenesulfonamide has also explored their anti-inflammatory and analgesic properties. Studies have found that certain derivatives can exhibit significant anti-inflammatory and analgesic effects without causing tissue damage, indicating their potential for development into therapeutic agents for inflammation-related conditions (Küçükgüzel et al., 2013).
Antimalarial Activity
Benzenesulfonamide derivatives have been evaluated for their antimalarial activity, showing effectiveness against Plasmodium falciparum. Compounds with specific substituents demonstrated low IC50 values, suggesting their potential as a basis for developing new antimalarial treatments (Silva et al., 2016).
Corrosion Inhibition
A novel application of benzenesulfonamide derivatives is in corrosion inhibition for mild steel in acidic environments. The compounds have shown high inhibition efficiency, making them promising for industrial applications to protect against corrosion (Mostfa et al., 2020).
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13-3-6-15(7-4-13)24(22,23)20-12-14-5-8-16(18-11-14)17-9-10-19-21(17)2/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYJCNIPLUNVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)
![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
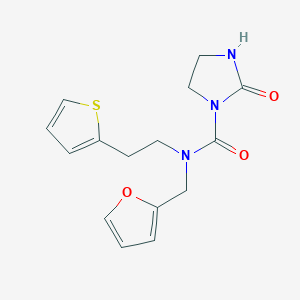
![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)
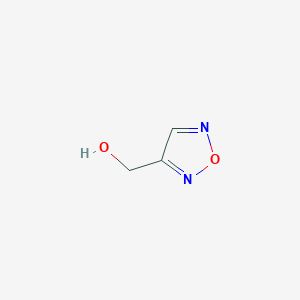
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)
![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)
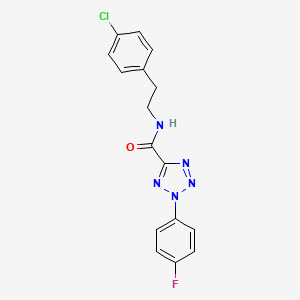

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)
